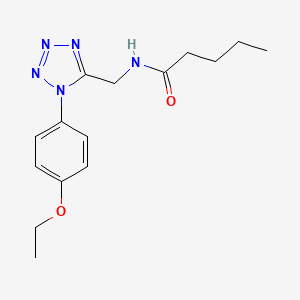

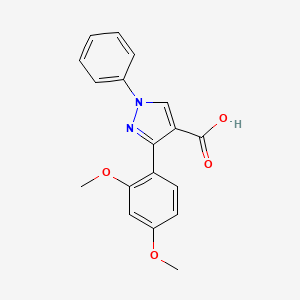

![molecular formula C23H22FNO3 B2888661 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396872-65-3](/img/structure/B2888661.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, commonly known as BPAF, is a chemical compound that belongs to the family of bisphenol analogs. Bisphenol analogs are synthetic organic compounds that are structurally similar to bisphenol A (BPA), a widely used industrial chemical. BPAF has gained attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide derivatives serve as intermediates for synthesizing antimalarial drugs through chemoselective monoacetylation, employing immobilized lipase as the catalyst. This method highlights the utility of these compounds in creating irreversible reactions for drug synthesis, optimizing parameters such as acyl donors, agitation speed, and temperature to enhance yield and selectivity. This approach underscores the potential of these compounds in facilitating the development of new antimalarial agents and possibly other therapeutic drugs by leveraging chemoselective synthesis techniques (Magadum & Yadav, 2018).

Radioligands for Imaging

N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoromethyl-5-methoxybenzyl)acetamide and its derivatives have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating their application in brain imaging. These compounds, through positron emission tomography (PET), enable the visualization of PBR density in various brain regions, offering insights into neuroinflammation and neurodegenerative diseases. Such applications demonstrate the compound's role in advancing neuroscientific research and diagnostic capabilities (Zhang et al., 2003).

Drug Metabolism Pathways

Research into the metabolism of flutamide, an anti-cancer drug, revealed that N-(4-nitro-3-(trifluoromethylphenyl))propanamide undergoes specific hydrolysis and photoreactions, leading to metabolites with distinct properties. These studies provide valuable insights into drug metabolism, photochemical stability, and the potential for creating derivatives with improved therapeutic profiles or reduced side effects. Understanding the metabolic pathways of such compounds can inform the design of safer and more effective drugs (Watanabe et al., 2009).

Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a derivative, plays a crucial role in the green synthesis of azo disperse dyes, showcasing the compound's significance in the chemical industry. The development of novel catalysts for the hydrogenation of related nitro compounds into amine derivatives emphasizes the potential environmental benefits by reducing hazardous waste and improving reaction efficiency. Such advancements highlight the compound's contribution to sustainable industrial practices (Zhang, 2008).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO3/c1-23(27,16-25-22(26)15-28-21-10-6-5-9-20(21)24)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOVLKPKUUOBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

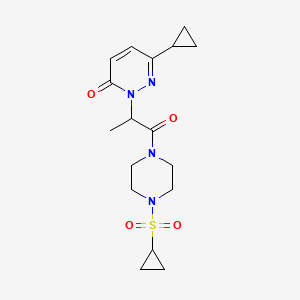

![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)

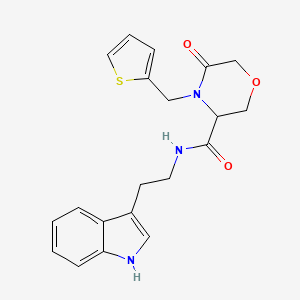

![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)

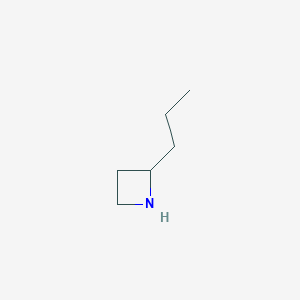

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)